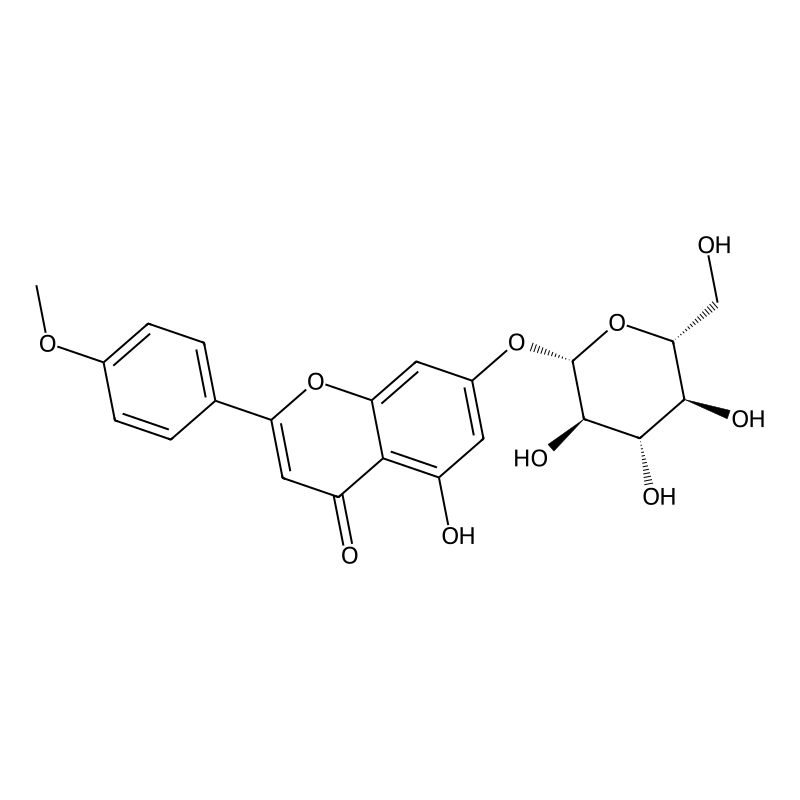

Tilianin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Tilianin (Acacetin-7-O-β-D-glucoside) is a naturally occurring flavonoid glycoside predominantly sourced from Dracocephalum moldavica and Agastache species [1]. In procurement and material selection, it serves as a critical reference standard and pharmacological precursor, distinguished from its aglycone counterpart, acacetin, by its glycosylated structure. This structural modification fundamentally alters its physicochemical profile, offering a specific baseline saturation solubility (e.g., ~7.2 μg/mL in water at 37 °C) that dictates downstream formulation and solvent requirements [2]. For industrial and laboratory buyers, tilianin is highly valued in cardiovascular and anti-inflammatory research workflows, specifically where controlled metabolic clearance and targeted myocardial protection are required over generic, highly soluble polyphenols.

Substituting tilianin with its aglycone, acacetin, or other common flavonoids like quercetin fundamentally compromises experimental reproducibility and pharmacokinetic profiles. The presence of the 7-O-glucoside moiety in tilianin significantly alters its metabolic fate; specifically, the glucuronidation rate of flavonoid glucosides in intestinal and hepatic pathways is markedly slower than that of their corresponding aglycones [1]. Consequently, using acacetin as a direct substitute leads to rapid first-pass clearance and altered enterohepatic recycling, invalidating bioavailability models. Furthermore, generic flavonoids lack tilianin's specific binding affinity and regulatory effects on the CaMKII and TLR4/NF-κB pathways in myocardial ischemia-reperfusion injury (MIRI) models, making the exact tilianin molecule strictly necessary for targeted cardioprotective assays [2].

References

- [1] A Systematic Study of the Metabolites of Dietary Acacetin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS Analysis. Journal of Agricultural and Food Chemistry. 2019.

- [2] Tilianin Protects against Ischemia/Reperfusion-Induced Myocardial Injury through the Inhibition of the Ca2+/Calmodulin-Dependent Protein Kinase II-Dependent Apoptotic and Inflammatory Signaling Pathways. Frontiers in Pharmacology. 2020.

Metabolic Stability and Glucuronidation Kinetics

In comparative metabolic studies, the glucuronidation kinetics of tilianin (a glucoside) differ significantly from acacetin (its aglycone). Research demonstrates that the glucuronidation of flavonoid aglycones proceeds much faster in the intestine and liver compared to their glucoside forms [1]. This structural difference means tilianin exhibits a distinct, slower metabolic clearance profile during first-pass metabolism, directly impacting systemic exposure and half-life in pharmacokinetic models.

| Evidence Dimension | Glucuronidation rate in hepatic/intestinal microsomes |

| Target Compound Data | Slower glucuronidation rate (Flavonoid glucoside) |

| Comparator Or Baseline | Acacetin (Flavonoid aglycone) |

| Quantified Difference | Significantly delayed first-pass clearance for the glucoside form |

| Conditions | In vitro rat liver and intestinal microsome assays |

Buyers developing sustained-release formulations or conducting precise pharmacokinetic modeling must select tilianin over acacetin to avoid rapid, uncontrolled metabolic clearance.

Formulation-Dependent Solubility Enhancement

Crude tilianin exhibits inherently poor aqueous solubility, which limits its direct application in aqueous assays. However, it demonstrates exceptional responsiveness to nanosizing and formulation processes. In head-to-head dissolution studies, crude tilianin showed a saturation solubility of 10.82 μg/mL in simulated intestinal fluid (SIF) at 37 °C. When processed into amorphous nanocrystals (Til NCs) using antisolvent precipitation, the solubility surged to 433.47 μg/mL [1].

| Evidence Dimension | Saturation solubility in Simulated Intestinal Fluid (SIF) |

| Target Compound Data | 433.47 μg/mL (Amorphous Tilianin Nanocrystals) |

| Comparator Or Baseline | 10.82 μg/mL (Crude Tilianin) |

| Quantified Difference | ~40-fold increase in saturation solubility |

| Conditions | 37 °C in SIF, stabilized with PVA/TPGS |

This quantitative baseline dictates that procurement for in vivo or high-concentration in vitro workflows must account for advanced formulation (e.g., nanocrystals or cyclodextrin) rather than relying on crude aqueous suspensions.

Endothelial Nitric Oxide (NO) Overproduction in Cardiovascular Models

Tilianin is specifically procured for its potent, measurable effects on endothelial function and vasorelaxation. In isolated rat aorta models, tilianin administration induced significant in vitro nitric oxide (NO) overproduction compared to vehicle controls. Specifically, tilianin generated 1.49 ± 0.86 μM of nitrites per gram of tissue, driving an endothelium-dependent relaxation pathway that is critical for antihypertensive and myocardial ischemia-reperfusion injury (MIRI) research [1].

| Evidence Dimension | In vitro NO overproduction (nitrite concentration) |

| Target Compound Data | 1.49 ± 0.86 μM nitrites/g tissue |

| Comparator Or Baseline | Vehicle control |

| Quantified Difference | Significant increase in NO release driving vasorelaxation (p < 0.05) |

| Conditions | Rat aorta tissue assay |

This establishes tilianin as a validated, quantifiable reference compound for assays requiring precise modulation of endothelial NO synthesis and vasorelaxation.

Pharmacokinetic and Enterohepatic Recycling Modeling

Due to its slower glucuronidation rate compared to acacetin, tilianin is the preferred substrate for evaluating the impact of glycosylation on flavonoid bioavailability, first-pass metabolism, and enterohepatic recycling [1].

Advanced Drug Delivery System (ADDS) Formulation

Given the ~40-fold solubility increase achievable via nanosizing (from 10.82 to 433.47 μg/mL in SIF), crude tilianin is an ideal candidate material for optimizing antisolvent precipitation, liposomal encapsulation, and cyclodextrin-inclusion protocols[2].

Myocardial Ischemia-Reperfusion Injury (MIRI) Assays

Tilianin's validated ability to induce NO overproduction and modulate CaMKII/TLR4 pathways makes it a critical positive control or active pharmaceutical ingredient (API) precursor in in vitro (H9c2 cardiomyocytes) and in vivo (LAD coronary artery ligation) cardioprotective screening [3].

References

- [1] A Systematic Study of the Metabolites of Dietary Acacetin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS Analysis. Journal of Agricultural and Food Chemistry. 2019.

- [2] Enhanced Anti-Inflammatory Activity of Tilianin Based on the Novel Amorphous Nanocrystals. Pharmaceuticals. 2024.

- [3] Tilianin Protects against Ischemia/Reperfusion-Induced Myocardial Injury through the Inhibition of the Ca2+/Calmodulin-Dependent Protein Kinase II-Dependent Apoptotic and Inflammatory Signaling Pathways. Frontiers in Pharmacology. 2020.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4